molecular formula C21H20ClN3O3 B555305 L-Tryptophan 7-amido-4-methylcoumarin hydrochloride CAS No. 201860-49-3

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride

Cat. No. B555305
CAS RN: 201860-49-3
M. Wt: 397,86 g/mole
InChI Key: OJTSFONFGYVAIM-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride, also known as H-Trp-AMC · HCl, is a compound with the molecular formula C21H19N3O3 . It has a molecular weight of 397.86 g/mol . This compound is a white to off-white powder that forms a clear, colorless solution when dissolved 0.5% in methanol/water (1:1) .


Molecular Structure Analysis

The IUPAC name for this compound is (S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide . It has three intermolecular hydrogen bonded structures with C-H···O and N-H····O .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that this compound is a substrate for glycosidases, phosphatases, and esterases .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It forms a clear, colorless solution when dissolved 0.5% in methanol/water (1:1) . The compound should be stored at 0-8°C .

Scientific Research Applications

Neurotransmitter Synthesis and Brain Function

Tryptophan is a precursor to the neurotransmitter serotonin (5-HT), playing a critical role in regulating mood, sleep, and behavior. Research highlights the use of tryptophan and its analogs in studying the brain's serotonergic system. Studies have explored the measurement of unidirectional uptake of tryptophan analogs and their conversion to serotonin, offering insights into brain serotonin synthesis rates. These methodologies apply to laboratory animals and human studies, providing a basis for understanding normal and pathological conditions related to serotonin (Diksic & Young, 2001; Diksic & Young, 2001).

Metabolic Pathways and Health

Tryptophan's metabolism through the kynurenine pathway is significant for immune regulation and the development of neurodegenerative diseases. The balance between kynurenine and serotonin pathways affects various health aspects, including immune response and mental health. Studies have shown that tryptophan metabolites play roles in modulating immune functions, potentially offering therapeutic targets for livestock and poultry health management (Bai et al., 2016).

Tryptophan in Agriculture

In agriculture, tryptophan is recognized for its role in plant growth and development. It acts as a precursor to the plant growth regulator auxin (indole-3-acetic acid), with studies indicating that exogenous application of tryptophan can stimulate auxin synthesis, enhancing crop productivity. This highlights the broader applicability of tryptophan beyond human and animal health, extending into plant science and agriculture (Mustafa et al., 2018).

Tryptophan's Role in Mental Health

The supplementation of tryptophan has been explored for its potential in treating mental health disorders, such as depression and mood disorders. It has been suggested that tryptophan, as a serotonin precursor, could have antidepressant and sedative effects, aligning with its role in serotonin biosynthesis. This area of research supports the exploration of tryptophan and its derivatives for therapeutic use in psychological and neuropsychiatric conditions (Cooper, 1979).

Safety and Hazards

This compound is not for use in humans and is for research purposes only . It may be harmful if swallowed, inhaled, or absorbed through the skin . In case of contact, wash skin copiously with soap and water, rinse eyes out with water for at least 15 minutes, and wash out mouth with water . Always wear personal protective equipment when handling this product .

Mechanism of Action

Target of Action

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is primarily a substrate for glycosidases, phosphatases, and esterases . These enzymes play crucial roles in various biochemical processes, including the breakdown of sugars, the removal of phosphate groups from molecules, and the hydrolysis of ester bonds, respectively.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. When the enzymes glycosidases, phosphatases, and esterases come into contact with this compound, they catalyze reactions that break down the compound . This interaction results in changes to the compound and the release of products that can be measured to determine enzyme activity.

Biochemical Pathways

The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, glycosidases are involved in carbohydrate metabolism, phosphatases play a role in signal transduction pathways, and esterases are involved in lipid metabolism . The breakdown of this compound by these enzymes can therefore influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for glycosidases, phosphatases, and esterases . The breakdown of the compound by these enzymes can result in changes to cellular metabolism and signaling.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored desiccated at -20°C and protected from light to maintain its stability . Furthermore, the compound’s efficacy as a substrate may be influenced by factors such as the concentration of target enzymes and the presence of other competing substrates in the environment.

Biochemical Analysis

Biochemical Properties

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride is a substrate for glycosidases, phosphatases, and esterases . It interacts with these enzymes in biochemical reactions, facilitating the breakdown of complex molecules. The nature of these interactions is largely dependent on the specific enzyme involved and the conditions under which the reaction occurs.

Temporal Effects in Laboratory Settings

Current knowledge suggests that it remains stable under standard storage conditions .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to interact with enzymes such as glycosidases, phosphatases, and esterases

properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTSFONFGYVAIM-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647394
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201860-49-3
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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